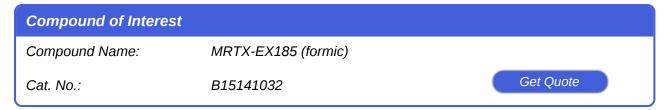


Comparative Analysis of MRTX-EX185 (formic) Cross-reactivity with RAS Proteins

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational inhibitor MRTX-EX185 (formic acid salt) and its cross-reactivity profile against various RAS protein isoforms. The data presented is compiled from publicly available research to facilitate an objective evaluation of its selectivity and potential off-target effects.

Introduction

The Ras family of small GTPases, including KRAS, HRAS, and NRAS, are critical signaling nodes that, when mutated, are implicated in a significant portion of human cancers. MRTX-EX185 is a potent inhibitor primarily targeting the KRAS G12D mutation. A key aspect of its preclinical evaluation is understanding its binding affinity and inhibitory activity against other RAS family members to predict its therapeutic window and potential side effects. This guide summarizes the available data on the cross-reactivity of MRTX-EX185.

Data Presentation

Biochemical Activity and Cellular Target Engagement

The following table summarizes the inhibitory activity of MRTX-EX185 against various RAS proteins as determined by biochemical and cellular assays. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the protein's activity or its engagement in cells.



Target Protein	Assay Type	IC50 (nM)	Nucleotide State Specificity	Reference
KRAS G12D	BRET Target Engagement	90	Binds to both GDP and GTP states	[1][2]
KRAS WT	BRET Target Engagement	110	Binds to both GDP and GTP states	[3]
KRAS G12C	BRET Target Engagement	290	Binds to both GDP and GTP states	[3]
KRAS Q61H	BRET Target Engagement	130	Binds to both GDP and GTP states	[3]
KRAS G13D	BRET Target Engagement	240	Binds to both GDP and GTP states	[3]
KRAS G12V	BRET Target Engagement	Submicromolar affinity	Engages the GTP-biased state	[1]
HRAS	HSQC NMR Spectroscopy	Binding confirmed	Binds to GDP- loaded HRAS	[1]
NRAS	-	No data available	-	-

Cellular Proliferation

The anti-proliferative effect of MRTX-EX185 has been evaluated in cancer cell lines with different KRAS mutation statuses.



Cell Line	KRAS Status	Assay Type	IC50 (nM)	Reference
SW-1990	KRAS G12D	CellTiter-Glo	70	[3]
HEK293	KRAS WT (non- dependent)	CellTiter-Glo	Non-toxic	[3]

Experimental Protocols Bioluminescence Resonance Energy Transfer (BRET) for Target Engagement

This assay is used to measure the binding of MRTX-EX185 to RAS proteins within living cells.

Principle: The assay relies on the energy transfer between a NanoLuc luciferase (donor) fused to the RAS protein and a fluorescent tracer (acceptor) that also binds to the RAS protein. When MRTX-EX185 displaces the tracer, the BRET signal is reduced in a dose-dependent manner, allowing for the determination of the IC50 value.

Detailed Methodology:

- Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids encoding for NanoLuc-fused KRAS variants (e.g., KRAS G12D, KRAS WT).
- Cell Seeding: Transfected cells are seeded into 384-well plates.
- Tracer and Compound Addition: A NanoBRET RAS tracer is added to the cells, followed by the addition of varying concentrations of MRTX-EX185.
- Incubation: The plates are incubated for 2 hours to allow for compound binding and tracer displacement to reach equilibrium.
- Signal Detection: The BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
- Data Analysis: The BRET ratio is calculated, and the data is normalized to controls to determine the IC50 value for target engagement.



1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

This biophysical technique is employed to confirm the direct binding of MRTX-EX185 to purified RAS proteins and to determine its nucleotide state preference.

Principle: The HSQC experiment detects the chemical shifts of the amide protons and nitrogens in the protein backbone. Ligand binding causes perturbations in the chemical shifts of amino acid residues at the binding site, which can be observed as changes in the HSQC spectrum.

Detailed Methodology:

- Protein Expression and Purification: Uniformly 15N-labeled KRAS and HRAS proteins are expressed in E. coli and purified.
- Nucleotide Loading: The purified RAS proteins are loaded with either GDP or a nonhydrolyzable GTP analog (GNP).
- NMR Sample Preparation: The 15N-labeled RAS-GDP or RAS-GNP is concentrated to approximately 100 μ M in a suitable NMR buffer.
- Compound Addition: MRTX-EX185 is titrated into the protein sample at various concentrations.
- Data Acquisition: A series of 1H-15N HSQC spectra are recorded at each titration point.
- Data Analysis: The spectra are overlaid, and chemical shift perturbations (CSPs) are analyzed to identify the residues involved in the interaction and to confirm binding. The preference for the GDP or GTP state is determined by comparing the CSPs in the presence of each nucleotide-bound form.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to assess the anti-proliferative effects of MRTX-EX185 on cancer cell lines.



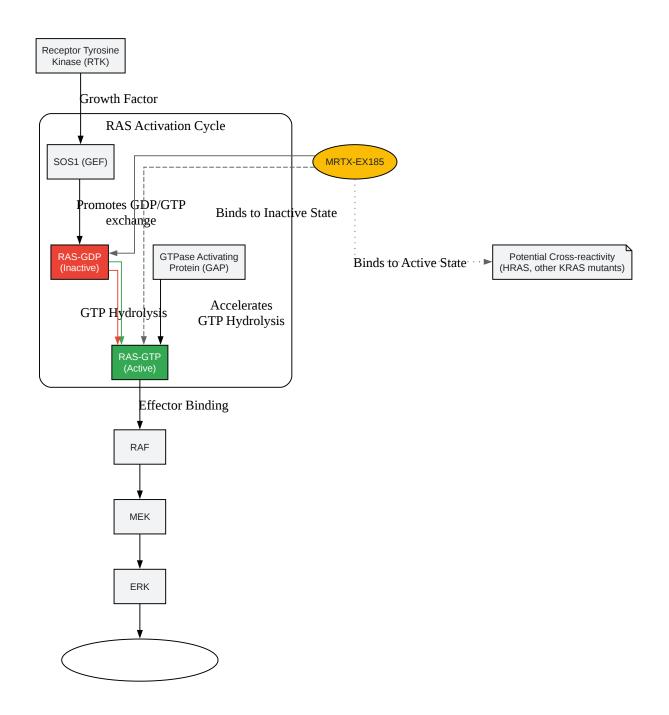
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a reduction in cell viability.

Detailed Methodology:

- Cell Seeding: Cancer cell lines (e.g., SW-1990, HEK293) are seeded in 96-well or 384-well opaque-walled plates and allowed to attach overnight.
- Compound Treatment: The cells are treated with a range of concentrations of MRTX-EX185 and incubated for a specified period (e.g., 72 hours).
- Reagent Preparation and Addition: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions and added to each well.
- Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
- Luminescence Measurement: The luminescence is measured using a plate reader.
- Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value for cell proliferation inhibition is calculated from the dose-response curve.

Mandatory Visualization

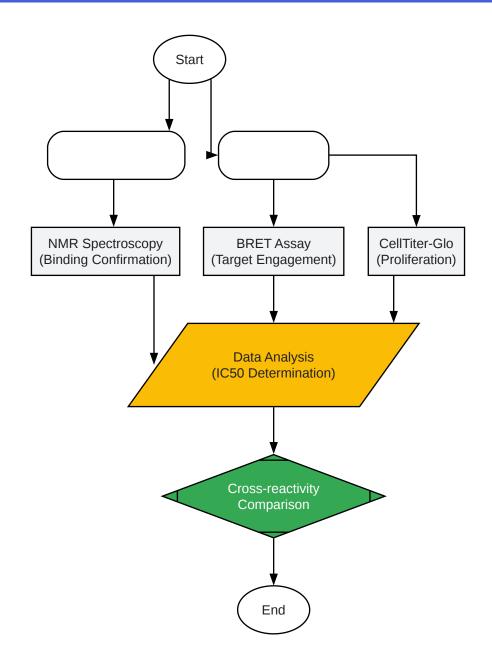




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Caption: RAS signaling pathway and the points of intervention by MRTX-EX185.





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